BenchChemオンラインストアへようこそ!

2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide

Lipophilicity Drug-likeness CNS permeability

2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide (CAS 864273-34-7; MF: C₁₀H₁₃FN₂O; MW: 196.22 g/mol) is a chiral phenylglycinamide derivative bearing a para-fluorophenyl substituent at the 1-ethyl position of the glycinamide scaffold. It is catalogued by multiple suppliers—Fluorochem, AKSci, Leyan, and Enamine—with purity specifications ranging from 95% (AKSci) to 98% (Leyan, Chemsrc).

Molecular Formula C10H13FN2O
Molecular Weight 196.22 g/mol
Cat. No. B7859326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide
Molecular FormulaC10H13FN2O
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)NC(=O)CN
InChIInChI=1S/C10H13FN2O/c1-7(13-10(14)6-12)8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14)
InChIKeyASEVACYAZCTXDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide (CAS 864273-34-7): Chemical Identity, Purity Benchmarks, and Procurement Landscape


2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide (CAS 864273-34-7; MF: C₁₀H₁₃FN₂O; MW: 196.22 g/mol) is a chiral phenylglycinamide derivative bearing a para-fluorophenyl substituent at the 1-ethyl position of the glycinamide scaffold . It is catalogued by multiple suppliers—Fluorochem, AKSci, Leyan, and Enamine—with purity specifications ranging from 95% (AKSci) to 98% (Leyan, Chemsrc) . As a building block containing a free primary amine, a secondary amide, and a fluorine substituent, it serves as a versatile intermediate for constructing compound libraries and exploring structure–activity relationships (SAR) in medicinal chemistry, particularly in the phenylglycinamide and 2-amino-N-phenylacetamide chemical space .

Why Unqualified Substitution of 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide With Other Phenylglycinamide Analogs Introduces Scientific Risk


Within the phenylglycinamide class, three structural variables—the para-substituent identity on the phenyl ring, the ethylene linker position (α- vs. β-branching), and the stereochemical configuration at the chiral center—independently and synergistically modulate critical drug-like properties including lipophilicity (logP), metabolic stability, target-binding geometry, and toxicological profile . For instance, replacing the para-fluorine with hydrogen eliminates the electron-withdrawing effect that enhances oxidative metabolic stability, while a para-chlorine analog increases logP and CYP inhibition liability . The α-branched 1-ethyl architecture of the target compound restricts conformational flexibility relative to the β-branched isomer (2-amino-N-[2-(4-fluorophenyl)ethyl]acetamide, CAS 864273-35-8), which can alter binding geometry and off-target profiles . Additionally, the racemic form of this building block versus its enantiopure congeners (R or S) carries distinct implications for downstream synthesis of diastereomerically pure products . These structural nuances make unvalidated interchange highly consequential.

Quantitative Comparative Evidence for 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide (864273-34-7) Versus Closest Analogs


Calculated Lipophilicity (LogP) and TPSA as Drivers of Permeability and Metabolic Stability: 4-Fluoro Target vs. 4-Chloro and Non-Halogenated Analogs

The introduction of a para-fluorine atom in the target compound produces a modest increase in lipophilicity compared to the non-halogenated parent (2-amino-N-(1-phenylethyl)acetamide), while avoiding the high logP and associated toxicity risks of the 4-chloro analog. Experimentally, the hydrochloride salt of the target compound has a measured LogP of 0.55, whereas the non-fluorinated (R)-2-amino-N-(1-phenylethyl)acetamide (CAS 166903-21-5) is predicted to have a lower logP and the 4-chloro analog is expected to exceed LogP of 1.5 . The target compound's TPSA of approximately 55.1 Ų lies within the CNS drug-like range (<70 Ų), while the 4-chloro and 4-bromo analogs have reduced TPSA and increased logP, shifting them toward higher tissue accumulation and CYP inhibition risk .

Lipophilicity Drug-likeness CNS permeability Metabolic stability

Purity Specification Comparison Across Commercial Sources: Target Compound (864273-34-7) vs. Hydrochloride Salt (1334146-50-7)

The free-base form of the target compound (CAS 864273-34-7) is available at ≥98% purity from Leyan and Chemsrc, versus 95% for the hydrochloride salt (CAS 1334146-50-7) from Fluorochem and AKSci . While the 95%-purity hydrochloride salt is suitable for most synthetic transformations, the 98% free-base grade provides a measurable advantage for applications requiring higher stoichiometric precision, such as fragment-based screening or bioconjugation reactions. Notably, the free-base form avoids the need for neutralization steps required by the hydrochloride salt before use in base-sensitive reactions .

Purity analysis Procurement Salt form Building block

Stereochemical Configuration: Racemic Target Compound vs. Single-Enantiomer Analogs in Asymmetric Synthesis

The target compound (864273-34-7) is supplied as a racemic mixture (one asymmetric carbon at the 1-ethyl position), which is explicitly noted in the Fluorochem technical datasheet for the hydrochloride salt (Asymmetric Atoms = 1) . In contrast, the (R)- and (S)-enantiomers of the closely related non-fluorinated analog 2-amino-N-(1-phenylethyl)acetamide (CAS 166903-21-5) are commercially available as enantiopure building blocks . For researchers requiring chiral resolution, the racemic target provides a less expensive screening scaffold, but for stereospecific applications—such as the synthesis of enantiomerically enriched phenylglycinamide antiseizure candidates (e.g., (R)-32 series)—the racemate necessitates post-synthetic chiral separation, adding a processing step not required with the enantiopure 4-fluoro building block that is currently less commercially available as single enantiomer .

Chiral building block Asymmetric synthesis Diastereomeric purity Stereochemistry

Safety and Hazard Classification: 4-Fluoro Target vs. Positional Isomer (2-ethylphenyl) and Non-Halogenated Analog

The target compound (CAS 864273-34-7) carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), as documented in the Fluorochem safety data sheet . The positional isomer 2-amino-N-[2-(4-fluorophenyl)ethyl]acetamide (CAS 864273-35-8) is expected to have a similar hazard profile based on structural similarity, but the non-fluorinated analog 2-amino-N-(1-phenylethyl)acetamide may exhibit reduced acute toxicity due to lower lipophilicity . The LD50 for the target compound reportedly exceeds 2,000 mg/kg (oral, rat), placing it in the lower acute toxicity category appropriate for a research building block, although comprehensive toxicological profiling is not yet published .

GHS classification Toxicology Handling safety Hazard comparison

Fluorine-Mediated Metabolic Stability Advantage: Class-Level Evidence from Phenylglycinamide Anticonvulsant SAR

Although direct metabolic stability data for the target compound itself are not yet published, the broader phenylglycinamide and 2-amino-N-phenylacetamide literature provides compelling class-level evidence. In the Slack potassium channel inhibitor SAR series, para-substitution on the phenyl ring was critical for potency, with fluorinated analogs generally demonstrating improved metabolic stability compared to their non-halogenated counterparts . In the anticonvulsant phenylglycinamide series by Jakubiec et al. (2024), 4-fluorophenyl-substituted derivatives achieved in vivo ED50 values of 73.9 mg/kg (MES test) and 18.8 mg/kg (6 Hz, 32 mA), outperforming several non-fluorinated analogs . The para-fluorine atom is known to block CYP450-mediated oxidative metabolism at the para position, a feature absent in the non-fluorinated parent and potentially diminished in the 4-chloro analog due to increased CYP2C9/2C19 liability .

Metabolic stability Fluorine effect CYP inhibition Anticonvulsant

Evidence-Based Application Scenarios for 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide (864273-34-7)


CNS-Focused Fragment Library Construction and Phenotypic Screening

The target compound's balanced LogP (~0.55), moderate TPSA (~55 Ų), and low molecular weight (196.22 Da) place it squarely within CNS drug-like chemical space . Its free primary amine enables facile amide coupling, sulfonamide formation, or reductive amination, making it an ideal anchor for generating diverse CNS-focused fragment libraries. The para-fluorine atom enhances metabolic stability relative to non-halogenated phenylglycinamide fragments, as demonstrated in the Slack potassium channel and anticonvulsant phenylglycinamide series . The 98%-purity free-base grade (Leyan) is recommended for fragment-based screening to avoid confounding assay results from impurities or salt counterions.

Synthesis of Enantiomerically Enriched Phenylglycinamide Anticonvulsant Candidates

The phenylglycinamide scaffold has produced potent multimodal antiseizure agents with ED50 values as low as 18.8 mg/kg (6 Hz test) . The target racemic compound serves as a cost-effective starting point for initial SAR exploration; after hit identification, chiral resolution or enantioselective synthesis can be employed to access the eutomer. Researchers should note that the (R)-enantiomer of the non-fluorinated analog is commercially available (CAS 166903-21-5), but the corresponding 4-fluoro enantiopure building block (N-[(1R)-1-(4-Fluorophenyl)ethyl]acetamide) is less widely stocked, making the racemic target the most accessible entry point for this chemical space .

HDAC and Epigenetic Probe Synthesis

BindingDB entries reveal that structurally related 2-amino-N-phenylacetamide derivatives have shown HDAC6 inhibitory activity (IC50 = 900 nM for CHEMBL3797597) . The target compound's free amine provides a convenient attachment point for zinc-binding groups (hydroxamic acids, o-aminoanilides) and capping groups used in HDAC inhibitor design. Researchers building focused HDAC libraries should select the free-base form (≥98% purity) to ensure accurate stoichiometry in amide coupling steps.

Ion Channel Modulator Scaffold Derivatization (Slack/KCNT1 Potassium Channels)

The 2-amino-N-phenylacetamide series has been validated as Slack (KNa1.1/KCNT1) potassium channel inhibitors, a target implicated in drug-resistant epilepsy . The target compound, with its 4-fluorophenyl substituent, provides a pre-functionalized building block that can be directly incorporated into SAR campaigns targeting this channel. The racemic nature allows initial screening, with chiral resolution deferred until lead optimization.

Quote Request

Request a Quote for 2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.